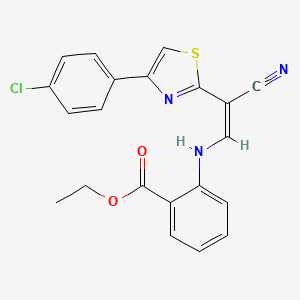

(Z)-2-((2-(4-(4-クロロフェニル)チアゾール-2-イル)-2-シアノビニル)アミノ)安息香酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

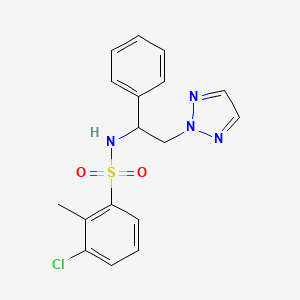

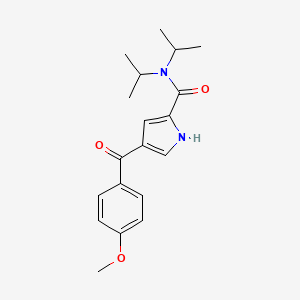

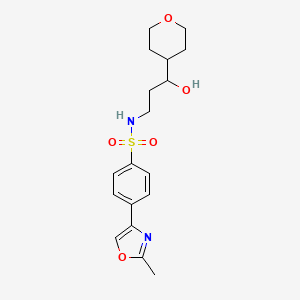

The compound is a complex organic molecule that likely contains a benzothiazole moiety (a type of heterocyclic compound) and a benzoate moiety (a type of carboxylate ester). It also seems to have a cyanovinyl group and an ethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

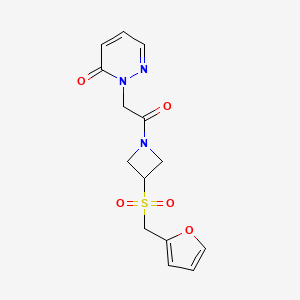

科学的研究の応用

抗菌活性

抗がんの可能性

創薬におけるチアゾール核

分子ドッキング研究

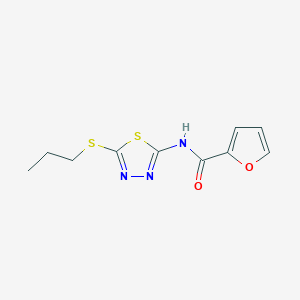

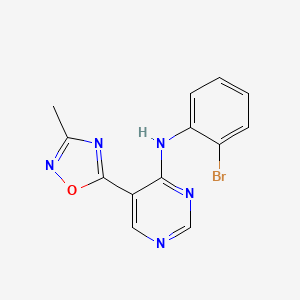

オキサジアゾール誘導体

化学合成と特性評価

要約すると、この化合物は、抗菌療法、がん治療、および創薬において有望です。そのユニークな構造的特徴により、さまざまな科学分野における将来の調査にとって興味深い候補となっています。 🌟

将来の方向性

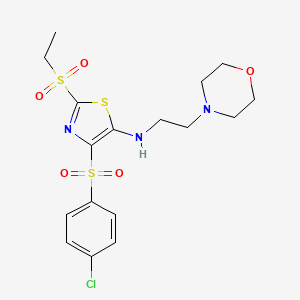

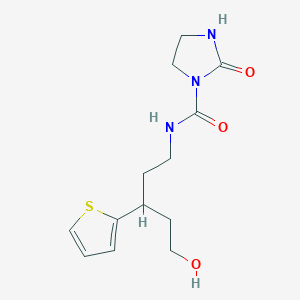

作用機序

Target of Action

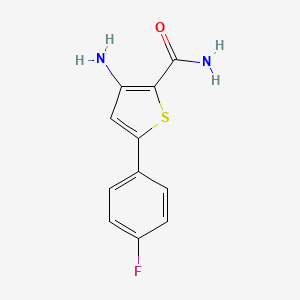

Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies were carried out to study the binding mode of active compounds with receptor .

Biochemical Pathways

Compounds with a thiazole nucleus have been reported to block the biosynthesis of certain bacterial lipids , which suggests that they may interfere with lipid metabolism pathways in bacteria.

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

特性

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPRHQJLVNCQOS-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2464069.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)

![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)